N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-26-19(15-18(25-26)16-9-3-2-4-10-16)22(28)24-13-7-8-14-29-20-12-6-5-11-17(20)21(23)27/h2-6,9-12,15H,13-14H2,1H3,(H2,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUCCURNCIMRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic compound that has been studied for its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3 |
| Molecular Weight | 337.37 g/mol |
| IUPAC Name | N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It acts as an inhibitor by binding to specific proteins, thereby modulating cellular processes such as signal transduction and gene expression. The detailed mechanism involves:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in key metabolic pathways.
- Receptor Interaction : It may bind to receptors, altering their activity and affecting downstream signaling cascades.
- Impact on Cell Viability : Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. For instance, it has shown effectiveness against breast and prostate cancer cells, with IC50 values indicating moderate to high potency.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity was assessed using standard well diffusion methods, showing promising zones of inhibition.
Case Studies
Several case studies have been conducted to assess the biological efficacy of this compound:
- Study on Cancer Cell Lines : A study involving the NCI-60 cancer cell line panel demonstrated that the compound exhibited selective cytotoxicity against several cancer types, particularly highlighting its potential as an anticancer agent.
- Anti-inflammatory Mechanism Study : In vitro assays revealed that the compound significantly reduced intracellular calcium levels in response to platelet activating factor (PAF), indicating its role in modulating inflammatory responses.
- Antimicrobial Testing : The compound was tested against common pathogens such as E. coli and S. aureus, showing effective inhibition at concentrations as low as 100 μg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and other pyrazole carboxamide derivatives reported in the literature:
Key Insights:
Structural Determinants of Activity: The position of the carboxamide group (e.g., 3- vs. 5-position on the pyrazole ring) significantly impacts target selectivity. For instance, pyrazole-3-carboxamides like exhibit high CB1 affinity, while pyrazole-5-carboxamides (e.g., ) are associated with agrochemical applications. Substituent Effects: The 2-carbamoylphenoxy group in the target compound may enhance hydrogen-bonding interactions compared to halogenated or alkylated aryl groups in analogs .
Pharmacokinetic Considerations :
- The but-2-yn-1-yl linker in the target compound could improve metabolic stability relative to saturated linkers (e.g., butyl or pentyl chains in ), which are prone to oxidative degradation.
Biological Activity Trends: Pyrazole carboxamides with bulky hydrophobic substituents (e.g., cyclohexylmethyl in or polychlorinated aryl groups in ) often show enhanced receptor binding affinity but may suffer from poor solubility.
Research Findings and Limitations
- Gaps in Direct Data: No explicit studies on the target compound were identified in the provided evidence. Comparisons are extrapolated from structural analogs, necessitating further experimental validation.
- Synthetic Challenges: The acetylene linker and carbamoylphenoxy group may complicate synthesis compared to simpler pyrazole carboxamides .
Q & A
Basic Research Questions
What synthetic methodologies are optimal for preparing N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step protocols, including:
- Core pyrazole formation : Condensation of substituted hydrazines with β-keto esters or α,β-unsaturated ketones under reflux conditions .
- Alkyne functionalization : Sonogashira coupling or nucleophilic substitution to introduce the but-2-yn-1-yl moiety .
- Carboxamide linkage : Activation of carboxylic acid groups (e.g., using EDCI/HOBt) followed by coupling with amines .
Critical Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side products like regioisomeric pyrazoles or over-oxidation .
How can structural characterization of this compound be validated experimentally?
Use a combination of:
- Spectroscopic techniques :
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring (e.g., δ 6.5–7.5 ppm for aromatic protons) and alkyne protons (δ 2.5–3.5 ppm) .
- HRMS : Verify molecular ion peaks and isotopic patterns for Cl/F-containing derivatives .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carbamoyl-phenoxy interactions) .
What preliminary assays are recommended to assess biological activity?
- Enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell models) .
Data Interpretation : Correlate IC50 values with structural features (e.g., electron-withdrawing groups on the phenyl ring enhance potency) .
Advanced Research Questions
How can structure-activity relationships (SAR) guide the optimization of this compound?
- Phenyl ring substitutions : Introduce halogens (Cl, F) at the 4-position to enhance binding affinity (e.g., π-π stacking with hydrophobic enzyme pockets) .
- Alkyne spacer modifications : Replace but-2-yn-1-yl with shorter/longer linkers to balance rigidity and solubility .
- Carboxamide bioisosteres : Replace the carboxamide with sulfonamide or urea to improve metabolic stability .
Case Study : In razaxaban (a related pyrazole carboxamide), trifluoromethyl groups improved selectivity for factor Xa over trypsin .
What computational strategies support the design of derivatives with improved pharmacokinetics?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., factor Xa’s S1/S4 pockets) .
- ADMET prediction : Employ SwissADME or ADMETLab to forecast solubility (LogP < 3 preferred), CYP450 inhibition, and bioavailability .
- Quantum chemical calculations : Calculate electrostatic potential maps to optimize hydrogen-bond donor/acceptor sites .
How can contradictory data on solubility and bioavailability be resolved?
- Solubility enhancement : Use co-solvent systems (e.g., PEG-400/water) or formulate as nanocrystals .
- Structural modifications : Introduce polar groups (e.g., hydroxyl, morpholine) on the phenoxy moiety while maintaining potency .
Experimental Validation : Compare partition coefficients (LogD) of derivatives via shake-flask assays .
What in vivo models are suitable for evaluating efficacy and toxicity?
- Antithrombotic models : Use rat arterial thrombosis models to assess bleeding time and clot inhibition .
- Toxicokinetics : Monitor plasma exposure (AUC, Cmax) and organ histopathology in rodents .
Key Parameter : Ensure dose linearity and species-specific metabolic stability (e.g., cytochrome P450 profiling) .
Methodological Challenges
How to address regioselectivity issues during pyrazole synthesis?
- Thermodynamic vs. kinetic control : Use high-polarity solvents (DMF, DMSO) to favor the 1,3-dipolar cycloaddition product .
- Directing groups : Install temporary protecting groups (e.g., Boc) on substituents to steer regiochemistry .
What analytical techniques resolve impurities in final compounds?
- HPLC-PDA/MS : Employ gradient elution (ACN/water + 0.1% TFA) to separate regioisomers or oxidation byproducts .
- Preparative chromatography : Use chiral columns for enantiomeric resolution if asymmetric centers are present .
How to validate target engagement in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
